

Application Note: (D-Lys6)-LH-RH in Reproductive Disorder Research

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Compound of Interest

Compound Name: (D-Lys6)-LH-RH

CAS No.: 52671-12-2

Cat. No.: B1593939

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High-Fidelity Modulation and Targeted Delivery Systems for the HPG Axis

Executive Summary & Mechanistic Distinctiveness

(D-Lys6)-LH-RH (pGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂) represents a pivotal tool in reproductive biology, distinct from other GnRH superagonists (e.g., Triptorelin, Leuprolide) due to a specific structural advantage: the

-amino group on the D-Lysine residue at position 6.

While it functions as a potent GnRH receptor (GnRH-R) agonist—inducing initial gonadotropin release followed by profound pituitary desensitization—its primary utility in modern drug development lies in its capacity as a homing vector. The D-Lys6 residue sits at the apex of the peptide's

-turn, projecting away from the receptor binding pocket. This allows researchers to conjugate cytotoxic payloads, fluorophores, or nanoparticles to the lysine side chain without compromising the peptide's high affinity for GnRH-R.

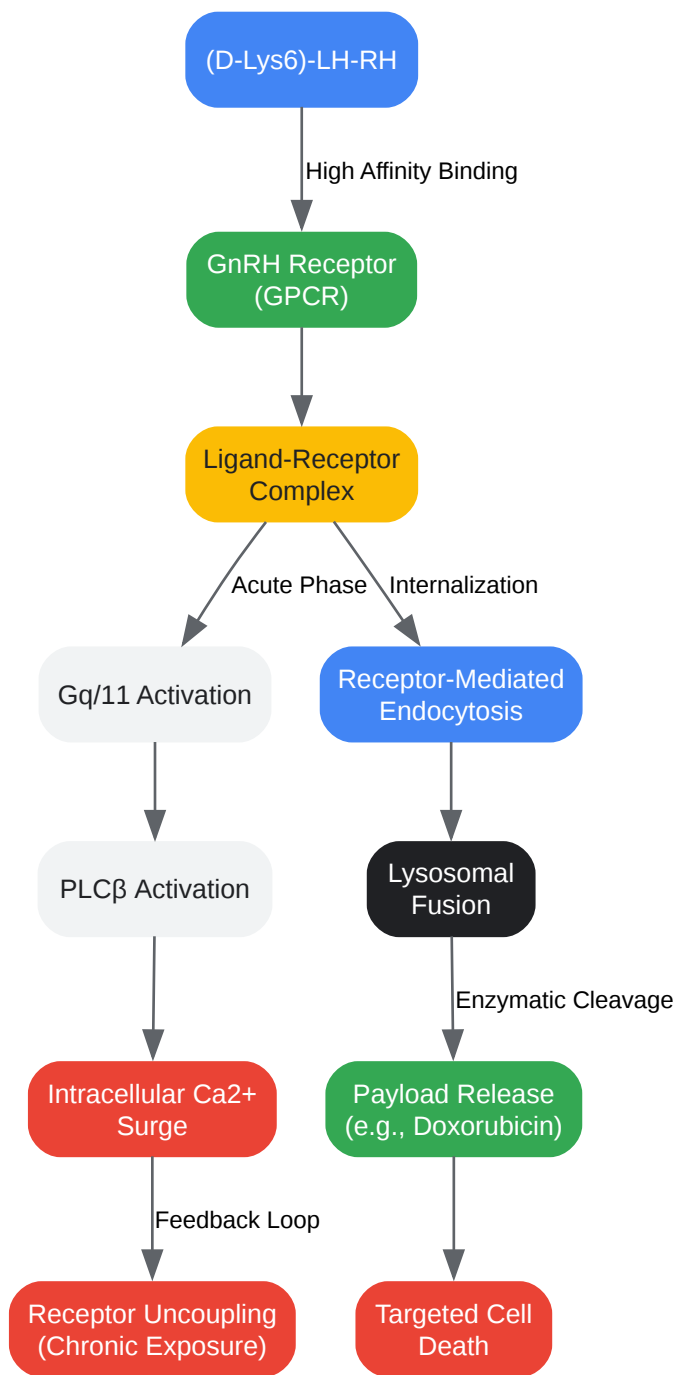
This guide details two distinct experimental workflows:

- HPG Axis Suppression: Using the peptide to induce hypogonadotropic hypogonadism in models of endometriosis and precocious puberty.
- Targeted Delivery (The "Trojan Horse"): Utilizing **(D-Lys6)-LH-RH** to deliver cytotoxic payloads via receptor-mediated endocytosis in GnRH-R+ reproductive cancers.

Mechanism of Action: The Dual Pathway

Understanding the intracellular trafficking of the **(D-Lys6)-LH-RH/Receptor** complex is critical for experimental design. Unlike native GnRH, which is rapidly degraded, **(D-Lys6)-LH-RH** stabilizes the receptor complex, altering downstream signaling.

Visualizing the Signaling vs. Internalization Pathways



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Figure 1: The Dual-Pathway Mechanism. Path 1 (Left) illustrates the classic agonist effect leading to desensitization. Path 2 (Right) depicts the "Trojan Horse" internalization pathway utilized for peptide-drug conjugates (PDCs).

Application Note 1: Targeted Drug Delivery (Conjugation)[1]

The most robust application of **(D-Lys6)-LH-RH** is in the development of Peptide-Drug Conjugates (PDCs) for ovarian, endometrial, and prostate cancers. The protocol below describes the conjugation of a payload (e.g., Doxorubicin or a fluorophore) to the D-Lys6 residue.[1][2]

Critical Considerations

- **Linker Chemistry:** A glutaric acid spacer is standard. Direct conjugation often hinders receptor binding due to steric clash.
- **Stoichiometry:** Maintain a strict 1:1 peptide-to-drug ratio to prevent aggregation.

Protocol: Synthesis and Validation of **(D-Lys6)-LH-RH** Conjugates

Phase A: Conjugation (Glutaric Anhydride Method)

- **Activation:** React the payload (e.g., Doxorubicin-HCl) with glutaric anhydride in DMF (Dimethylformamide) with DIPEA (Diisopropylethylamine) for 14 hours at room temperature. This forms the hemiglutarate derivative.
- **Coupling:** Add **(D-Lys6)-LH-RH** to the reaction mixture. Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as the coupling agent.
- **Reaction:** Stir for 4–6 hours at 0°C, then 24 hours at room temperature.
- **Purification:** Purify via HPLC (C18 column). Elute with a gradient of 0.1% TFA in water vs. Acetonitrile.
 - **Quality Check:** Mass Spectrometry (ESI-MS) must confirm the mass of [Peptide + Linker + Payload].

Phase B: In Vitro Validation (Receptor Binding)

- Cell Lines: Use A2780 (Ovarian, GnRH-R+) and SKOV-3 (Ovarian, GnRH-R negative) as control.
- Assay: Competitive displacement of [125I]-GnRH.
- Expectation: The IC50 of the conjugate should be within 1-log of the native peptide (typically 1–10 nM range). If IC50 > 100 nM, the payload is obstructing the binding pocket.

Application Note 2: In Vivo HPG Axis Suppression

For studies involving endometriosis models or hormone-dependent tumor regression, **(D-Lys6)-LH-RH** is used to shut down pituitary gonadotropin secretion.

Experimental Design: The "Flare" vs. "Suppression" Phases

Researchers must account for the biphasic response:

- Flare Effect (Days 1–3): Acute rise in LH/FSH and sex steroids.
- Suppression (Day 7+): Receptor downregulation and castrate-level steroids.

Protocol: Chronic Administration via Osmotic Minipump

Materials:

- **(D-Lys6)-LH-RH** Acetate (Lyophilized powder).
- Vehicle: Sterile 0.9% Saline + 0.1% BSA (to prevent adsorption to tubing).
- Alzet® Osmotic Minipumps (Model 2002 for 14-day or 2004 for 28-day).

Step-by-Step:

- Dosage Calculation:
 - Rat (Endometriosis Model): 25–100 µg/day continuous release.
 - Mouse (Tumor Xenograft): 10–25 µg/day .

- Preparation:
 - Dissolve peptide in vehicle. Sonicate briefly (10s) if necessary.
 - Fill minipump anaerobically to avoid bubbles.
 - Priming: Incubate pumps in sterile saline at 37°C for 4–12 hours (critical for immediate release).
- Implantation:
 - Anesthetize animal (Isoflurane).
 - Make a mid-scapular incision. Create a subcutaneous pocket using blunt dissection.
 - Insert pump, delivery portal first. Close with wound clips.
- Monitoring:
 - Measure Serum LH/FSH at Day 0 (baseline), Day 2 (Flare), and Day 14 (Suppression).
 - Success Metric: Serum Testosterone (male) < 0.5 ng/mL or Estradiol (female) < 10 pg/mL by Day 14.

Data Presentation & Analysis

Table 1: Comparative Properties of GnRH Variants

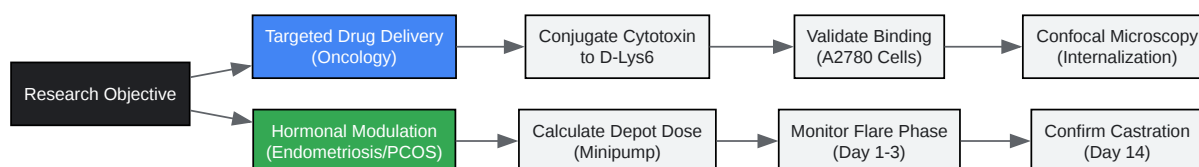
Feature	Native GnRH	(D-Lys6)-LH-RH	Triptorelin (D-Trp6)
Half-Life (Plasma)	2–4 minutes	> 2 hours	> 2 hours
Receptor Affinity (K _a)	1.0 (Reference)	10–50x Higher	20–80x Higher
Conjugation Potential	None (No reactive side chain)	High (Primary Amine)	Low (Indole ring is non-reactive)
Primary Use	Diagnostics (Acute)	Drug Targeting / PDCs	Depot Therapy (Prostate Cancer)

Table 2: Troubleshooting Common Experimental Issues

Observation	Probable Cause	Corrective Action
Low Conjugation Yield	Steric hindrance or pH drift	Use a longer spacer (e.g., PEGylated linker) and maintain pH 7.5–8.0 during coupling.
Loss of Affinity (IC50 high)	Modification of N/C-terminus	Ensure conjugation occurred only at D-Lys6. Verify N-term pGlu is intact.
No "Flare" Effect In Vivo	Pump failure or degradation	Check pump priming. Verify peptide stability in vehicle (HPLC).
Animal Weight Loss >20%	Toxicity of Conjugate	The payload is releasing prematurely. Switch to a cathepsin-B cleavable linker (e.g., Val-Cit).

Experimental Workflow Visualization

This diagram outlines the decision tree for selecting the correct **(D-Lys6)-LH-RH** workflow based on the research objective.



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Figure 2: Workflow Selection. Choosing between conjugation chemistry for targeted therapy vs. systemic administration for endocrine modeling.

References

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